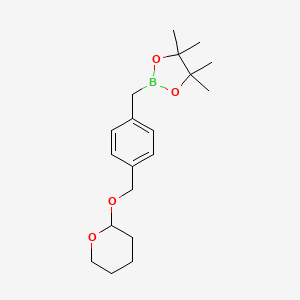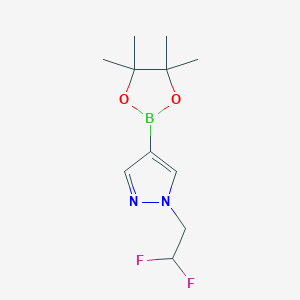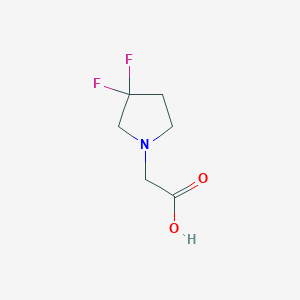
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
Descripción general
Descripción
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine (2C3F6MP) is a synthetic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and polycyclic aromatic hydrocarbons. In biochemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used in the study of enzyme-catalyzed reactions. In pharmacology, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential use as a drug, although further research is needed to determine its efficacy and safety.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is still not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to changes in biochemical and physiological processes. For example, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to increase acetylcholine levels, which can lead to increased alertness and improved cognitive performance. At higher concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, leading to increased acetylcholine levels and a variety of other effects, including muscle contraction, increased heart rate, and increased blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has several advantages for lab experiments, including its low cost and ease of synthesis. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine in lab experiments, including the fact that it is not approved for human use and its mechanism of action is still not fully understood.
Direcciones Futuras
There are many potential future directions for research on 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine. These include further studies into its mechanism of action, its potential applications in drug development, and its safety and efficacy for human use. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine on various organs and systems in the body. Finally, further research is needed to explore the potential interactions of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine with other compounds and drugs.
Propiedades
IUPAC Name |
2-chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-7-3-4-8(9(11)13-7)10(12)5-2-6-10/h3-4H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKJNWGQNBCPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



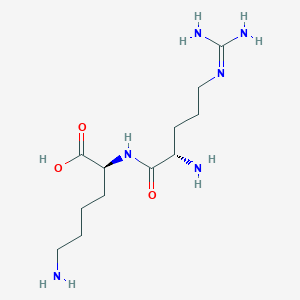
![5-(piperidin-4-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1472537.png)

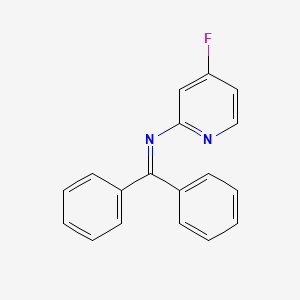
![N-[(5-(3-(4-Cyanophenyl)imidazo[1,2-b]pyridazin-6-yl)-2-morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B1472542.png)

![N-[2-(ethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1472545.png)
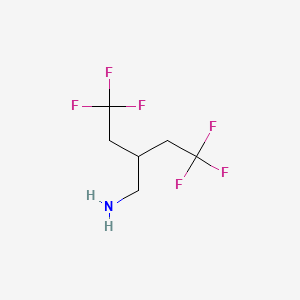
![6-Chloro-3-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1472550.png)

